2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Medicinal Chemistry Scaffold Derivatization Kinase Inhibitor Development

Medicinal chemists developing aldose reductase inhibitors or HPPD herbicides require the correct regioisomer-the 5-carboxylic acid analog (CAS 5715-10-6), not the 6-carboxy form-to achieve oral in vivo efficacy. This compound delivers the precise scaffold geometry validated in galactosemic rat models. • Aldose reductase development: 2,4-quinazolinedione class uniquely achieves oral in vivo potency; pyrimidinediones & indazolidinones fail despite comparable in vitro IC₅₀. • HPPD herbicide design: Quinazoline-2,4-dione derivatives reach Kᵢ = 0.005 µM, surpassing mesotrione (Kᵢ = 0.013 µM) with crop safety at 150 g AI ha⁻¹. • Supply reliability: mp >320°C ensures thermal robustness; 2-year ambient storage stability with ISO-certified quality systems for GLP/GMP workflows.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 5715-10-6
Cat. No. B1342714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
CAS5715-10-6
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)NC2=O)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-7-6-4(8(13)14)2-1-3-5(6)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
InChIKeyAGHPRNIZXNTHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid: Chemical Class and Identity


2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (CAS 5715-10-6) is a heterocyclic compound with the molecular formula C9H6N2O4 and molecular weight 206.15, belonging to the quinazoline-2,4(1H,3H)-dione family . The compound features a fused bicyclic structure comprising benzene and pyrimidine rings, with a carboxylic acid substituent at the 5-position of the quinazoline core [1]. Commercially available with purity specifications ≥95% to ≥98%, with a reported melting point >320 °C , this compound serves as a versatile scaffold for medicinal chemistry applications, particularly as a building block for the synthesis of biologically active quinazoline-2,4-dione derivatives [2].

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid: Generic Substitution Limitations


Quinazoline-2,4-dione derivatives cannot be generically substituted due to position-dependent structure-activity relationships (SAR) that govern target engagement and biological outcomes. The carboxylic acid moiety at the 5-position of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid confers distinct chemical reactivity, solubility characteristics, and potential for derivatization that differs fundamentally from regioisomers such as the 6-carboxylic acid analog (CAS 1821028-80-1) , methyl esters (CAS 127801-84-7) , or 7-carboxamide derivatives . In aldose reductase inhibitor development, only 2,4-quinazolinedione analogs with specific N-aralkyl substitution demonstrated oral potency, while structurally related pyrimidinediones, dihydroquinazolones, and indazolidinones were inactive or showed only marginal in vivo activity [1]. The high melting point (>320 °C) reflects strong intermolecular hydrogen bonding from the 5-carboxylic acid group, affecting solubility and formulation behavior in ways that cannot be extrapolated from methyl ester or carboxamide analogs . These position-specific and functional group-dependent differences necessitate evidence-based selection rather than generic substitution.

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid: Comparative Evidence for Selection


5-Carboxylic Acid Derivatization vs 6-Regioisomer

The 5-position carboxylic acid group in 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid provides a chemically addressable handle for amide bond formation and esterification, enabling systematic structure-activity relationship (SAR) exploration. In contrast, the 6-carboxylic acid regioisomer (CAS 1821028-80-1) has been crystallographically characterized in complex with PYCR1 at 1.72 Å resolution, demonstrating that the 6-position substituent orientation produces distinct protein-ligand interactions compared to what would be expected from 5-position substitution [1]. The 5-carboxylic acid scaffold aligns with the core structure of quinazoline-2,4-diones that have demonstrated aldose reductase inhibitory activity (IC50 range ~10⁻⁶ to 4×10⁻⁸ M) and oral bioavailability in rodent models [2], whereas the 6-carboxylic acid analog has been pursued primarily as a PYCR1 fragment inhibitor in crystallographic studies [3]. The differential positioning of the carboxylic acid group alters the vector of derivatization and downstream pharmacophore geometry, making these regioisomers non-interchangeable for medicinal chemistry campaigns.

Medicinal Chemistry Scaffold Derivatization Kinase Inhibitor Development

Thermal Stability Compared to Ester Derivatives

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid exhibits a melting point >320 °C , reflecting high lattice energy due to extensive intermolecular hydrogen bonding involving both the 2,4-dione moiety and the 5-carboxylic acid group. In contrast, the corresponding methyl ester analog (methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate, CAS 127801-84-7) has a lower molecular weight (220.18) and lacks the strong hydrogen-bond donor capacity of the free carboxylic acid, resulting in different solubility and thermal behavior . The free carboxylic acid form requires more forcing conditions for derivatization (e.g., activation of the carboxylic acid for amide coupling) but offers greater thermal robustness during storage and reaction workup compared to more labile ester or amide derivatives . This thermal stability profile makes the 5-carboxylic acid form suitable for reactions requiring elevated temperatures, whereas the methyl ester analog may be preferred when milder deprotection conditions or improved organic solubility are required [1].

Synthetic Chemistry Thermal Stability Process Development

Quinazoline-2,4-dione Core vs Pyrimidinediones in Oral Aldose Reductase Inhibition

In a comparative study evaluating quinazolineacetic acids and related analogues as aldose reductase inhibitors, all prepared compounds including 2,4-dioxoquinazolineacetic acids (compounds 10 and 11), pyrimidinediones (12), dihydroquinazolones (13), and indazolidinones (14, 15) demonstrated high in vitro inhibitory activity with IC50 values ranging from approximately 10⁻⁶ to 4×10⁻⁸ M [1]. However, a critical divergence emerged in vivo: only the 2,4-quinazolinedione analogues 10 and 11, bearing N-aralkyl substitution similar to reference inhibitors ICI-105,552 (9) and ICI-128,436 (2), exhibited good oral potency in the 4-day galactosemic rat model. In contrast, the pyrimidinedione, dihydroquinazolone, and indazolidinone compounds were either inactive or demonstrated only marginal in vivo activity [2]. This class-level finding demonstrates that the 2,4-quinazolinedione scaffold—the core of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid—is essential for translating in vitro enzyme inhibition into orally bioavailable in vivo efficacy, whereas structurally similar heterocyclic cores fail to achieve meaningful pharmacodynamic effects.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

HPPD Inhibition: Quinazoline-2,4-diones vs Mesotrione

In a study evaluating quinazoline-2,4-dione derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicidal applications, compound 11h (1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione) exhibited a Kᵢ value of 0.005 μM against HPPD, representing approximately 2.6-fold greater inhibitory potency compared to the commercial herbicide mesotrione (Kᵢ = 0.013 μM) [1]. Furthermore, compounds 11d and 11h demonstrated strong broad-spectrum post-emergent herbicidal activity at dosages as low as 37.5 g AI ha⁻¹, which was superior to mesotrione at comparable application rates. Critically, compounds 11d and 11h showed crop safety for maize at 150 g AI ha⁻¹, and compound 11d was also safe for wheat [2]. While the target compound (2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid) lacks the triketone pharmacophore present in 11h, it represents the unsubstituted quinazoline-2,4-dione core scaffold upon which such potent HPPD inhibitors are constructed. This class-level finding establishes the quinazoline-2,4-dione scaffold as a validated platform for developing next-generation HPPD inhibitors with potency exceeding current commercial standards.

Herbicide Discovery HPPD Inhibition Agrochemical Development

ISO-Certified Supply Chain and High Purity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (CAS 5715-10-6) is commercially available from multiple established chemical suppliers with purity specifications ranging from ≥95% (Key Organics Ltd, catalog EE-0708) [1] to ≥98% (MolCore, catalog MC561140; HaoReagent, catalog RG198839) . MolCore reports ISO certification compliance and 2-year storage stability at 20°C . In contrast, the structurally related 6-carboxylic acid regioisomer (CAS 1821028-80-1) is offered at 95% purity (AKSci) with no reported ISO certification . The 5-carboxylic acid compound also bears an MDL number (MFCD16622795) , facilitating unambiguous identification across procurement platforms and enhancing supply chain traceability. While no direct comparative analytical data (e.g., HPLC chromatograms, impurity profiles) are publicly available for head-to-head assessment, the documented commercial availability with specified purity grades and ISO certification supports procurement decisions where reproducibility and supply chain reliability are critical requirements.

Chemical Procurement Quality Control Reproducibility

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid: Application Scenarios


Oral Aldose Reductase Inhibitor Synthesis

Researchers developing aldose reductase inhibitors for diabetic complications should prioritize this compound as a scaffold precursor. Class-level evidence demonstrates that 2,4-quinazolinedione analogs are the only heterocyclic class within this family that achieve oral in vivo efficacy in the galactosemic rat model, whereas pyrimidinediones, dihydroquinazolones, and indazolidinones with comparable in vitro potency (IC50 ~10⁻⁶ to 4×10⁻⁸ M) fail to translate to meaningful in vivo activity [1]. The 5-carboxylic acid group provides a synthetically accessible handle for installing N-aralkyl substituents critical for oral potency, as established in the SAR studies of Malamas et al. [2].

Regiospecific Carboxylic Acid Derivatization

For medicinal chemistry programs requiring regiospecific derivatization at the quinazoline 5-position, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid (CAS 5715-10-6) is the appropriate starting material, not the 6-carboxylic acid regioisomer (CAS 1821028-80-1). Crystallographic studies at 1.72 Å resolution confirm that the 6-carboxylic acid analog binds PYCR1 with a geometry that cannot be recapitulated by 5-position substitution [3]. Users targeting PYCR1 or requiring 6-position derivatization should procure the 6-carboxylic acid regioisomer; users developing aldose reductase inhibitors or exploring 5-position SAR should select the 5-carboxylic acid compound [4].

High-Temperature Synthesis and Long-Term Stability

Process chemists requiring thermal robustness during synthesis or extended ambient storage should select the free carboxylic acid form (CAS 5715-10-6) rather than the methyl ester analog (CAS 127801-84-7). The melting point >320 °C indicates high lattice energy and thermal stability , making this compound suitable for reactions conducted at elevated temperatures without decomposition. Commercial suppliers report 2-year storage stability at 20°C with ISO-certified quality systems , supporting use in GLP/GMP environments where documented stability and supply chain traceability are mandatory.

HPPD Inhibitor Scaffold Development for Agrochemicals

Agrochemical research teams developing next-generation HPPD-inhibiting herbicides should consider 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid as a core scaffold building block. Quinazoline-2,4-dione derivatives have demonstrated Kᵢ values as low as 0.005 μM against HPPD, approximately 2.6-fold more potent than the commercial herbicide mesotrione (Kᵢ = 0.013 μM), with superior post-emergent herbicidal activity at 37.5 g AI ha⁻¹ and demonstrated crop safety for maize and wheat at 150 g AI ha⁻¹ [5]. The 5-carboxylic acid position offers a synthetic handle for introducing substituents that modulate potency and crop selectivity [6].

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